N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that features a unique combination of a furan ring, a pyridine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:
Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, is subjected to a Friedel-Crafts acylation to introduce the 3-hydroxypropyl group.
Pyridine Derivative Preparation: Pyridine is functionalized to introduce a reactive group, such as a halide, which can later react with the furan derivative.
Oxalamide Formation: The furan and pyridine derivatives are coupled using oxalyl chloride in the presence of a base, such as triethylamine, to form the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalyst Selection: Using catalysts to enhance reaction rates and selectivity.
Solvent Choice: Selecting appropriate solvents to dissolve reactants and control reaction kinetics.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated pyridines and substituted pyridines.
Scientific Research Applications
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways or metabolic processes by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-2-yl)oxalamide: Similar structure but with a different position of the pyridine ring.
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-4-yl)oxalamide: Another positional isomer with the pyridine ring at the 4-position.
Uniqueness
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is unique due to its specific combination of functional groups and the position of the pyridine ring, which can influence its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-8-13(11(2)23-10)14(20)5-7-18-15(21)16(22)19-12-4-3-6-17-9-12/h3-4,6,8-9,14,20H,5,7H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUXUAMOLVKZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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